Cas no 878386-22-2 (3-Oxopiperazine-1-sulfonamide)

3-Oxopiperazine-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Oxopiperazine-1-sulfonamide

- 1-Piperazinesulfonamide, 3-oxo-

- 3-Oxo-1-piperazinesulfonamide

-

- インチ: 1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10)

- InChIKey: ONBCOARFCGLSKQ-UHFFFAOYSA-N

- ほほえんだ: N1(S(N)(=O)=O)CCNC(=O)C1

3-Oxopiperazine-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1906-0101-0.5g |

3-oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 0.5g |

$540.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141353-250mg |

3-Oxopiperazine-1-sulfonamide |

878386-22-2 | 97% | 250mg |

¥3606.00 | 2024-04-27 | |

| Life Chemicals | F1906-0101-0.25g |

3-oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 0.25g |

$325.0 | 2023-09-07 | |

| Life Chemicals | F1906-0101-2.5g |

3-oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 2.5g |

$1963.0 | 2023-09-07 | |

| Chemenu | CM335043-250mg |

3-Oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 250mg |

$679 | 2021-08-18 | |

| Chemenu | CM335043-100mg |

3-Oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 100mg |

$451 | 2021-08-18 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB1906-0101-250mg |

3-oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 250mg |

¥2959.00 | 2023-09-15 | |

| Chemenu | CM335043-250mg |

3-Oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 250mg |

$679 | 2022-09-28 | |

| A2B Chem LLC | AY08694-100mg |

3-Oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 100mg |

$697.00 | 2024-04-19 | |

| A2B Chem LLC | AY08694-5g |

3-Oxopiperazine-1-sulfonamide |

878386-22-2 | 95%+ | 5g |

$5774.00 | 2024-04-19 |

3-Oxopiperazine-1-sulfonamide 関連文献

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

3-Oxopiperazine-1-sulfonamideに関する追加情報

3-Oxopiperazine-1-sulfonamide: A Comprehensive Overview

3-Oxopiperazine-1-sulfonamide (CAS No: 878386-22-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and materials science. In this article, we delve into the properties, synthesis, and recent advancements associated with 3-Oxopiperazine-1-sulfonamide, providing a detailed and up-to-date analysis.

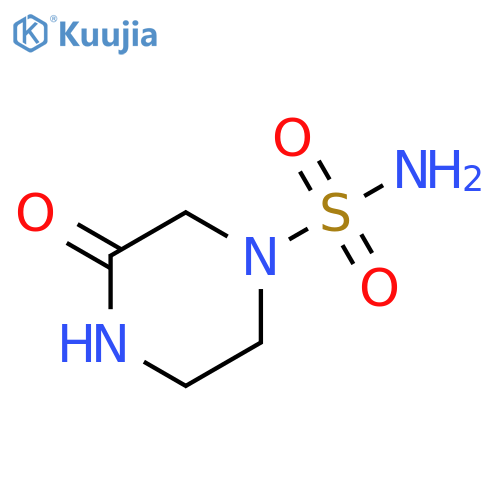

The chemical structure of 3-Oxopiperazine-1-sulfonamide consists of a piperazine ring, a six-membered saturated ring with two nitrogen atoms, substituted at the 3-position with a ketone group (oxo) and at the 1-position with a sulfonamide group. This combination of functional groups imparts the molecule with distinctive chemical reactivity and biological activity. The sulfonamide group, known for its stability and ability to form hydrogen bonds, plays a crucial role in modulating the molecule's pharmacokinetic properties.

Recent studies have highlighted the potential of 3-Oxopiperazine-1-sulfonamide as a lead compound in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in various pathological processes, such as inflammation and neurodegenerative diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 3-Oxopiperazine-1-sulfonamide exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory responses. This finding underscores its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, 3-Oxopiperazine-1-sulfonamide has also been investigated for its role in materials science. The molecule's ability to form supramolecular assemblies has led to its use in the development of novel materials with tailored properties. A 2022 study in *Advanced Materials* reported that self-assembled monolayers formed by 3-Oxopiperazine-1-sulfonamide exhibit enhanced stability and conductivity, making them suitable for applications in electronic devices.

The synthesis of 3-Oxopiperazine-1-sulfonamide involves a multi-step process that typically begins with the preparation of piperazine derivatives. One common approach involves the nucleophilic substitution of a piperazine derivative with an appropriate sulfonamidating agent. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. For example, the use of palladium-catalyzed coupling reactions has been reported to facilitate the construction of the sulfonamide group with high precision.

From an environmental standpoint, 3-Oxopiperazine-1-sulfonamide has been evaluated for its biodegradability and eco-toxicity. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation, albeit at a slower rate compared to other organic compounds. Regulatory agencies have expressed interest in understanding its long-term impact on aquatic ecosystems, particularly given its potential use in pharmaceuticals.

In conclusion, 3-Oxopiperazine-1-sulfonamide (CAS No: 878386-22-2) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent research findings, positions it as a valuable tool in drug development and materials science. As ongoing studies continue to uncover new insights into its properties and applications, 3-Oxopiperazine-1-sulfonamide is poised to play an increasingly significant role in advancing scientific innovation.

878386-22-2 (3-Oxopiperazine-1-sulfonamide) 関連製品

- 1849263-57-5(Bicyclo[3.1.0]hexane-2-thiol)

- 478249-61-5(4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide)

- 1807026-28-3(Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate)

- 899931-67-0(2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide)

- 1780867-77-7(2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid)

- 655253-58-0(1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid)

- 156691-99-5(Ethyl 5-(bromomethyl)nicotinate)

- 1881213-00-8(3-[(Azetidin-1-yl)methyl]benzonitrile)

- 26264-28-8(Vitamin B12 e-Monocarboxylic Acid)

- 303027-85-2(propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate)